molecular formula C17H26N2O4S B11136795 N-cyclopentyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide

N-cyclopentyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide

Cat. No.: B11136795
M. Wt: 354.5 g/mol
InChI Key: PAIPWHIFNKDBKG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide is a synthetic organic compound with the molecular formula C16H23NO2. It is known for its unique chemical structure, which includes a cyclopentyl group, a phenoxy group, and a propylsulfamoyl group. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide typically involves multiple steps. One common method includes the reaction of 2-methyl-4-(propylsulfamoyl)phenol with cyclopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-cyclopentyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C17H26N2O4S

Molecular Weight

354.5 g/mol

IUPAC Name

N-cyclopentyl-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide

InChI

InChI=1S/C17H26N2O4S/c1-3-10-18-24(21,22)15-8-9-16(13(2)11-15)23-12-17(20)19-14-6-4-5-7-14/h8-9,11,14,18H,3-7,10,12H2,1-2H3,(H,19,20)

InChI Key

PAIPWHIFNKDBKG-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)NC2CCCC2)C

Origin of Product

United States

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